molecular formula C26H25N5O3S B10868666 2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10868666
M. Wt: 487.6 g/mol
InChI Key: ZMEPCQAPZBIJST-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is achieved by treating 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core is synthesized through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of three distinct heterocyclic moieties, providing a versatile scaffold for drug development and material science

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-1-[(4-methylphenyl)methyl]-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C26H25N5O3S/c1-17-7-9-19(10-8-17)16-29-21-15-23(32)30(28-11-13-34-14-12-28)18(2)24(21)25(33)31(29)26-27-20-5-3-4-6-22(20)35-26/h3-10,15H,11-14,16H2,1-2H3

InChI Key

ZMEPCQAPZBIJST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)N6CCOCC6

Origin of Product

United States

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